Home > Products > Screening Compounds P123368 > 1-((5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide
1-((5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide - 1171144-13-0

1-((5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide

Catalog Number: EVT-2500020
CAS Number: 1171144-13-0
Molecular Formula: C21H26N4O5S
Molecular Weight: 446.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate (3)

  • Compound Description: This compound is a naphthofuran derivative synthesized and evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. []

N-[2-(hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide (4)

  • Compound Description: This compound is another naphthofuran derivative synthesized as a precursor in the same study focusing on antibacterial agents. []

N-(2-{[(2Z)-2-benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl)acetamide derivatives (5 a-d)

  • Compound Description: These are four derivatives synthesized from compound 4, further expanding the range of naphthofuran-based structures for antibacterial evaluation. []

1-acetamido-5-nitro-N-(5-oxo-2-phenylthiazolidin-3-yl)naphtha[2,1-b]furan-2-carboxamide derivatives (6 a-d)

  • Compound Description: This set represents four more naphthofuran derivatives, but with the incorporation of a thiazolidinone ring, synthesized and studied for their antibacterial effects. []

(Benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones (2a-d)

  • Compound Description: These compounds, containing a benzothiophene core and an imidazolone ring, were synthesized by reacting 3-chlorobenzo[b]thiophene-2-carbonyl chloride with various 2-alkyl-2-aminopropanamides. []

2‐[2‐(1‐methylpyrazol‐4‐yl)ethyl]‐1H,5H,6H,7H,8H‐imidazo[4,5‐c]azepin‐4‐one (Molport-035-369-361)

  • Compound Description: Identified through virtual screening as a potential DYRK2 inhibitor, this compound is a curcumin analog. []

Methyl 4‐(3‐hydroxy‐1,2‐oxazol‐5‐yl)piperidine‐1‐carboxylate (Molport-000-004-273)

  • Compound Description: Another curcumin analog identified as a potential DYRK2 inhibitor through virtual screening. []

(1S)‐1‐[5‐(furan‐3‐carbonyl)‐4H,6H,7H‐pyrazolo[1,5‐a]pyrazin‐2‐yl]ethanol (MolPort-035-585-822)

  • Compound Description: This compound is another curcumin analog and a potential DYRK2 inhibitor discovered through virtual screening. []

N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A)

  • Compound Description: A potent transient receptor potential vanilloid 4 (TRPV4) agonist used to investigate the role of TRPV4 in airway smooth muscle contraction. []
  • Compound Description: A series of compounds synthesized and evaluated for their enzyme inhibitory potential against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. Some derivatives also exhibited antibacterial activity. []
  • Compound Description: A nonpeptide V2R antagonist used in a study mapping the antagonist binding site of the human V2-renal vasopressin receptor. []

SR49059 [(2S)1-[(2R3S)-(5-chloro-3-(2 chlorophenyl)-1-(3,4-dimethoxybenzene-sulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl]-pyrrolidine-2-carboxamide])

  • Compound Description: This is another nonpeptide antagonist of the vasopressin receptor, but it exhibits selectivity for the V1a subtype. []

SSR149415 [(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2pyrrolidine carboxamide, isomer(-)])

  • Compound Description: This compound is a nonpeptide antagonist with selectivity for the V1b subtype of the vasopressin receptor. []

OPC21268 [1-[1-[4-(3-acetylaminopropoxy)benzoyl]-4-piperidyl]-3,4-dihydro-2(1H)-quinolinone]

  • Compound Description: A nonpeptide vasopressin receptor antagonist used in studies investigating the receptor subtypes responsible for stimulating insulin release. It exhibits selectivity for the V1a receptor. [, ]

OPC41061 [(±)-4′-[(7-chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-o-tolu-m-toluidide]

  • Compound Description: Another nonpeptide V2R antagonist. []
  • Compound Description: A potent nonpeptide antagonist of the V2R receptor. []

2,6-Diamino-pyrimidin-5-yl-carboxamides

  • Compound Description: This broad class of compounds is mentioned as inhibitors of syk or JAK kinases. Specific structures within this class are not provided in the abstract. []

Imidazo[1,2-a]pyrimidone derivatives

  • Compound Description: A series of imidazo[1,2-a]pyrimidone derivatives was synthesized with various substituents at different positions of the core structure. Specific structures and their biological activities were not detailed in the abstract. []

Zolpidem

  • Compound Description: A GABAA-α1 affinity-selective drug used as a positive control in a study investigating the physical dependence liability of subtype-selective GABAA receptor modulators. []

7-(1,1-dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

  • Compound Description: This compound is a novel GABAA receptor modulator with functional selectivity for certain non-α1 GABAA receptors. []

6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498)

  • Compound Description: Another novel GABAA receptor modulator with functional selectivity for certain non-α1 GABAA receptors. []

Bretzenil

  • Compound Description: A nonselective partial agonist of GABAA receptors. []

1-[1-[3-(3-pyridyl)phenyl]benzimidazol-5-yl]ethanone O-ethyloxime (NS2710)

  • Compound Description: A nonselective partial agonist of GABAA receptors. []

5-furan-3-yl-1-(3-imidazol-1-phenyl)-1H-benzoimidazole (NS2664)

  • Compound Description: A nonselective partial agonist of GABAA receptors. []

2-hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methyl-furan-2-yl)-propyl]amino]-3,4-dioxo-cyclobut-1-enylamino}-benzamide (Sch527123)

  • Compound Description: A potent allosteric antagonist of both CXCR1 and CXCR2, receptors involved in neutrophil chemotaxis and activation. []

Methyl 2-[[[(4,5-dihydro-4-methyl-5-oxo-3-propoxy-1H-1,2,4-triazol-1-yl)carbonyl]amino]sulfonyl]benzoate (MKH 6561)

  • Compound Description: A sulfonylaminocarbonyltriazolinone herbicide. []

(4,5-dihydro-3-methoxy-4-methyl-5-oxo-N-[[2-(trifluoromethoxy)phenyl]sulfonyl]-1H-1,2,4-triazole-1-carboxamide) (MKH 6562)

  • Compound Description: Another sulfonylaminocarbonyltriazolinone herbicide. []

Ketanserin

  • Compound Description: A selective antagonist of the human 5-HT1D receptor. []

Ritanserin

  • Compound Description: Another selective antagonist of the human 5-HT1D receptor. []

LY334370 (5-(4-fluorobenzoyl)amino-3-(1-methylpiperidin-4-yl)-1H-indole fumarate)

  • Compound Description: A potent and selective agonist of the 5-HT1F receptor. []
  • Compound Description: A selective agonist of the 5-HT1F receptor. []
  • Compound Description: This compound, along with a series of its analogs, function as inhibitors of myristoylated BCR-ABL, a therapeutic target in cancer. []
Classification

The compound is classified as a sulfonamide due to the presence of the sulfonyl group (-SO2-) attached to the piperidine structure. It also contains a furan ring, which is a five-membered heterocyclic compound containing oxygen. The presence of the phenylpiperazine moiety suggests potential pharmacological activity, particularly in neuropharmacology.

Synthesis Analysis

The synthesis of 1-((5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide typically involves several steps:

  1. Formation of the Furan Derivative: The synthesis begins with the preparation of a furan derivative that can be functionalized at the 5-position with a carbonyl group.
  2. Piperazine Attachment: The 4-phenylpiperazine moiety is introduced through a coupling reaction, often using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds.
  3. Sulfonation: The sulfonyl group is introduced via sulfonation reactions, which may involve reagents like chlorosulfonic acid or sulfur trioxide-pyridine complexes.
  4. Final Carboxamide Formation: The final step involves converting the intermediate into the carboxamide form through acylation reactions.

Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity during each step.

Molecular Structure Analysis

The molecular structure of 1-((5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide can be described as follows:

  • Core Structure: The compound contains a piperidine ring that serves as the central scaffold.
  • Functional Groups: It features a sulfonamide group (-SO2NH-) linked to the piperidine, enhancing its solubility and potential biological activity.
  • Furan Ring: The furan moiety contributes to the compound's electronic properties and reactivity.

The molecular formula can be represented as C20H24N4O3SC_{20}H_{24}N_4O_3S, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Chemical Reactions Analysis

The chemical reactivity of this compound can be attributed to several functional groups:

  1. Amide Bond Formation: The amide bond is susceptible to hydrolysis under acidic or basic conditions.
  2. Sulfonamide Reactivity: The sulfonamide group can participate in nucleophilic substitution reactions, making it versatile for further functionalization.
  3. Furan Reactivity: The furan ring can undergo electrophilic substitution and oxidation reactions.

These properties make it possible to modify the compound for enhanced pharmacological profiles or to create derivatives with specific activities.

Mechanism of Action

The mechanism of action for 1-((5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide is not fully elucidated but may involve interactions with neurotransmitter receptors due to the presence of the phenylpiperazine moiety. This suggests potential activity at serotonin or dopamine receptors, which are critical targets in neuropharmacology.

In vitro studies could reveal binding affinities and efficacy at various receptor subtypes, helping to clarify its pharmacodynamic profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-((5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide include:

  • Solubility: Likely soluble in polar solvents such as methanol or dimethyl sulfoxide due to its polar functional groups.
  • Melting Point: Specific melting point data would need to be determined experimentally but may fall within typical ranges for similar compounds.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for characterizing these properties.

Applications

This compound has potential applications in various fields:

  1. Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals targeting neurological disorders.
  2. Research Tools: It could be utilized in studies investigating receptor interactions or mechanisms underlying neurotransmission.
  3. Drug Development: Further modifications may lead to compounds with enhanced efficacy or reduced side effects for therapeutic use.

Properties

CAS Number

1171144-13-0

Product Name

1-((5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide

IUPAC Name

1-[5-(4-phenylpiperazine-1-carbonyl)furan-2-yl]sulfonylpiperidine-4-carboxamide

Molecular Formula

C21H26N4O5S

Molecular Weight

446.52

InChI

InChI=1S/C21H26N4O5S/c22-20(26)16-8-10-25(11-9-16)31(28,29)19-7-6-18(30-19)21(27)24-14-12-23(13-15-24)17-4-2-1-3-5-17/h1-7,16H,8-15H2,(H2,22,26)

InChI Key

TWKVVFWWZBCFDF-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=C(O2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.